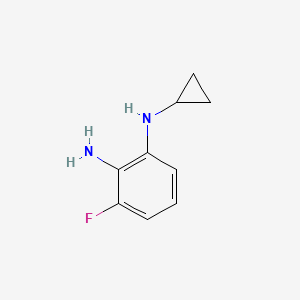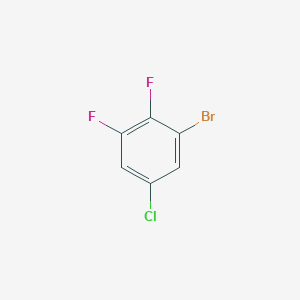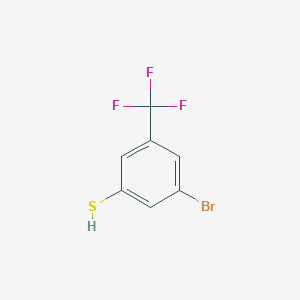![molecular formula C15H14F3N3O2 B1524149 2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate CAS No. 1354951-54-4](/img/structure/B1524149.png)
2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate
Overview
Description
“2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate” is a chemical compound with the CAS number 1354951-54-4 . It has a molecular weight of 325.29 . The compound is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C15H14F3N3O2 . The InChI code is 1S/C15H14F3N3O2/c16-15(17,18)9-23-14(22)19-13-11-7-4-8-12(11)20-21(13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,22) .Physical And Chemical Properties Analysis
The compound is a powder . More detailed physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Highly Fluorescent Dyes
Research has explored the development of highly fluorescent dyes containing a pyrazolylpyrene chromophore, which exhibited bright fluorescence in solution and a weak fluorescence in the solid state. These compounds, due to their bright fluorescence and reaction to acidic environments, are of interest for sensing applications (Wrona-Piotrowicz et al., 2022).
Organic Light-Emitting Diodes (OLEDs)
Several studies have focused on the synthesis and application of heteroleptic tris-cyclometalated iridium(III) complexes, showcasing their utility in OLEDs due to their enhanced emission and electrochemical properties. These complexes demonstrated significant potential in providing high-efficiency, low roll-off, and stable blue emission at room temperature, which is crucial for the development of display and lighting technologies (Yang et al., 2005), (Xu et al., 2013).
Photophysical and Electrochemical Studies
Investigations into the photophysical and electrochemical properties of mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes revealed that increasing fluorination and the replacement of pyridine with pyrazole lead to a widening of the HOMO-LUMO gap, affecting the emission spectra and offering insights for the development of new materials with tailored properties (Dedeian et al., 2005).
Synthesis and Characterization
Further research contributions include the synthesis and characterization of various complexes and compounds that utilize trifluoromethyl groups or related structural motifs. These studies contribute to a broader understanding of the chemical properties and potential applications of such compounds in material science and organic chemistry (Lu et al., 2019), (Palka et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)9-23-14(22)19-13-11-7-4-8-12(11)20-21(13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIRWZKWMCJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



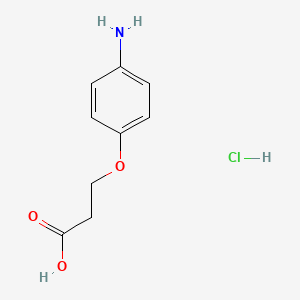
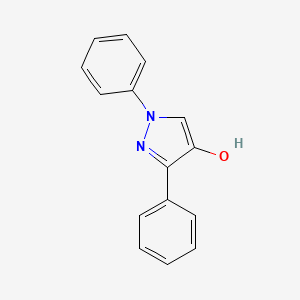
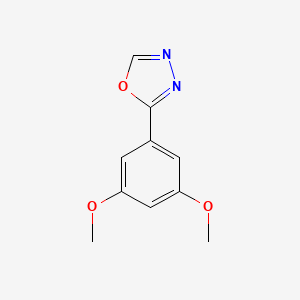
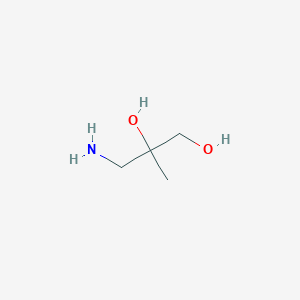
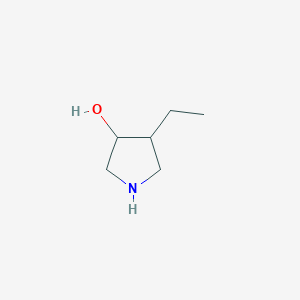
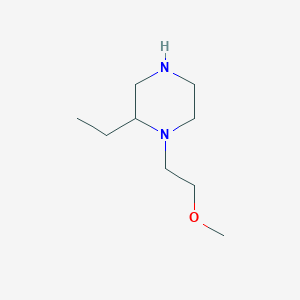
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
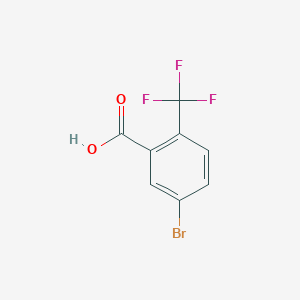

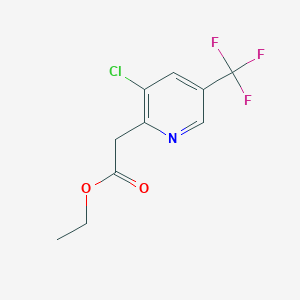
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
